molecular formula C30H27N3 B10874899 1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine

1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B10874899
M. Wt: 429.6 g/mol
InChI Key: CCPKQYGFQXIHDO-UHFFFAOYSA-N
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Description

1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the formation of a pyrroloquinoline intermediate, followed by benzylation and phenylation steps. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and exhibit comparable biological activities.

    4-hydroxy-2-quinolones: These compounds are also heterocyclic and have significant pharmaceutical applications.

Uniqueness

1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and diphenyl groups

Properties

Molecular Formula

C30H27N3

Molecular Weight

429.6 g/mol

IUPAC Name

1-benzyl-2,3-diphenyl-5,6,7,8-tetrahydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C30H27N3/c31-28-24-18-10-11-19-25(24)32-30-27(28)26(22-14-6-2-7-15-22)29(23-16-8-3-9-17-23)33(30)20-21-12-4-1-5-13-21/h1-9,12-17H,10-11,18-20H2,(H2,31,32)

InChI Key

CCPKQYGFQXIHDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(N(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)N

Origin of Product

United States

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